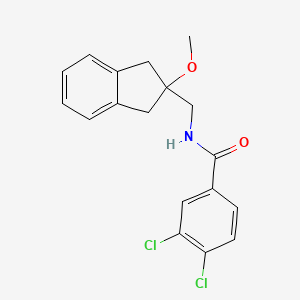

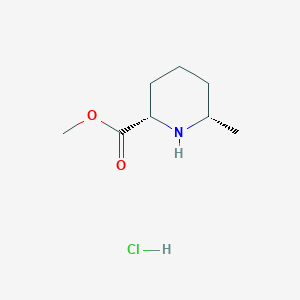

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

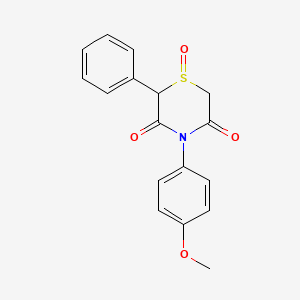

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride, also known as S-Methyl-PMX205 or S-Methyl-PMX205 HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Wissenschaftliche Forschungsanwendungen

Analgesia and Pain Management

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride, also known as (R,S)-ketamine , has been extensively studied for its analgesic properties. While its primary mechanism of action involves antagonism of N-methyl-d-aspartate (NMDA) receptors, recent evidence suggests additional pathways contribute to its antidepressant and analgesic effects . Ketamine’s metabolites, particularly (2R,6R)-hydroxynorketamine, may play a significant role in its clinical activity . Researchers continue to explore ketamine’s role in nociplastic pain, which involves altered pain processing.

Depression Treatment

Beyond its analgesic effects, ketamine has gained attention as a rapid-acting antidepressant. It modulates glutamatergic neurotransmission, leading to increased synaptic plasticity and potential mood improvement. Clinical trials have shown promising results, especially in treatment-resistant depression .

Neuroprotection and Neurotoxicity

Studies have investigated ketamine’s neurotoxicity, particularly in animal models. However, the translatability of these findings to humans remains unclear. Researchers are actively exploring the balance between ketamine’s potential neurotoxic effects and its clinical benefits .

Neuropathic Pain

Ketamine has been explored for neuropathic pain management. Its multimodal effects on various receptors, including opioid receptors, contribute to its efficacy. Subanesthetic doses have been recommended for specific chronic pain conditions .

Anesthetic Applications

Historically, ketamine was developed as an anesthetic agent. Its noncompetitive inhibition of NMDA receptors produces anesthesia. While ketamine’s use as a sole anesthetic has diminished, it still plays a role in certain surgical contexts .

Nicotinic Acetylcholine Receptors (nAChRs) Modulation

Recent research has investigated the impact of ketamine metabolites on α7 and α3β4 nAChRs. These receptors play essential roles in neuronal function, and understanding their modulation by ketamine compounds could have implications for pain and cognition .

Eigenschaften

IUPAC Name |

methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-4-3-5-7(9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAYUVDCMWUIAD-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](N1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2623944.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2623950.png)

![1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2623952.png)

![(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide](/img/structure/B2623954.png)

![N-(3-methoxypropyl)-4-[3-(3-methylbenzyl)-2-oxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2623961.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623962.png)